What is the chemical structure of Orientanol A?
What is the chemical structure of Orientanol A?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orientanol A is a naturally occurring isoflavonoid, a type of flavonoid, belonging to the pterocarpan class. It is primarily isolated from plant species of the genus Erythrina. While research on Orientanol A is not extensive, this guide provides a comprehensive overview of its chemical structure, and known biological activities based on related compounds, and outlines general experimental procedures for its isolation and characterization. This document aims to serve as a foundational resource for professionals in drug discovery and natural product chemistry.
Chemical Structure and Properties of Orientanol A
Orientanol A is a complex heterocyclic organic molecule with a pterocarpan core structure. Its chemical identity is well-defined by its molecular formula, mass, and spectroscopic data.
Table 1: Chemical and Physical Properties of Orientanol A
| Property | Value |
| Molecular Formula | C21H24O7 |
| Molecular Weight | 388.41 g/mol [1] |
| CAS Number | 190381-82-9[1] |
| Chemical Class | Flavonoid (Pterocarpan) |
| SMILES Notation | OC1C=C2OC[C@@]3(O)C4C=CC(OC)=C(CC@@(O)[H])C=4O[C@@]3([H])C2=CC=1[1] |
| Natural Sources | Erythrina arborescens, Erythrina variegata[1] |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1] |
Biological Activity
Direct and extensive studies on the biological activity of Orientanol A are limited in publicly available scientific literature. However, the activities of structurally related pterocarpans isolated from the Erythrina genus provide valuable insights into its potential therapeutic properties.
Antibacterial Activity
Several pterocarpans from Erythrina species have demonstrated notable antibacterial properties. For instance, Orientanol B, a closely related compound, has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antibacterial Activity of Selected Pterocarpans from Erythrina variegata
| Compound | Test Organism | MIC (μg/mL) | Reference |
| Orientanol B | MRSA | 3.13 - 6.25 | [2] |
| Erycristagallin | MRSA | 3.13 - 6.25 | [2] |
The mechanism of antibacterial action for flavonoids is often attributed to their ability to disrupt bacterial cell membranes, inhibit nucleic acid synthesis, and interfere with bacterial metabolism[3][4][5].
Anticancer Activity
Extracts from the root bark of Erythrina variegata, a known source of Orientanol A, have been reported to exhibit anticancer activity[6][7]. Studies on other compounds isolated from Erythrina species have shown cytotoxicity against various cancer cell lines[8][9]. For example, some pterocarpans and isoflavones from Erythrina have demonstrated moderate to weak activity against KB, BC, and NCI-H187 cancer cells[8]. While these findings are promising, specific cytotoxic data for Orientanol A is not currently available.
Anti-inflammatory and Other Activities
Flavonoids, as a class, are well-known for their anti-inflammatory properties, often acting through the inhibition of pro-inflammatory enzymes and signaling pathways[10][11][12][13]. While no specific studies on the anti-inflammatory activity of Orientanol A have been found, it is a plausible area for future investigation. Other potential activities of pterocarpans include antiplasmodial and antiangiogenic effects[8][14].
Signaling Pathways
As of the latest available data, there is no published research detailing the specific signaling pathways modulated by Orientanol A. The broader class of flavonoids is known to interact with a multitude of cellular signaling cascades, including those involved in inflammation, cell proliferation, and apoptosis. For example, other flavonoids like orientin have been studied for their effects on pathways such as the autophagy-lysosomal pathway. However, without direct experimental evidence, any discussion of Orientanol A's role in cellular signaling would be speculative. Further research is required to elucidate its mechanism of action at the molecular level.
Experimental Protocols
The following sections outline generalized experimental procedures for the isolation and characterization of pterocarpans like Orientanol A from Erythrina species.
Isolation of Orientanol A from Plant Material
The isolation of pterocarpans from Erythrina typically involves extraction followed by chromatographic separation.
Methodology:
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Plant Material Preparation: The stem bark or roots of the source plant (e.g., Erythrina fusca) are collected, dried, and ground into a fine powder.
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Extraction: The powdered plant material is subjected to maceration with a polar solvent, typically methanol, at room temperature for an extended period. The process is usually repeated multiple times to ensure exhaustive extraction.
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Solvent Partitioning: The resulting crude methanol extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, carbon tetrachloride, and chloroform, to separate compounds based on their polarity.
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Column Chromatography: The fraction showing the desired bioactivity (e.g., the carbon tetrachloride soluble fraction) is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with solvents like ethyl acetate.
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Further Purification: Fractions collected from column chromatography are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
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Structural Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Conclusion and Future Directions
Orientanol A is a pterocarpan with a well-defined chemical structure, naturally found in plants of the Erythrina genus. While direct evidence of its biological activity is scarce, related compounds suggest potential antibacterial and anticancer properties. The lack of information on its mechanism of action and interaction with cellular signaling pathways represents a significant knowledge gap and a promising area for future research. The development of a detailed understanding of the pharmacological profile of Orientanol A will require further investigation into its bioactivities, mechanism of action, and potential therapeutic applications. This guide provides a starting point for researchers and professionals interested in exploring the potential of this natural product in drug discovery and development.
References
- 1. Anti-Inflammatory and Antioxidative Stress Effects of Oryzanol in Glaucomatous Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of isoflavonoids isolated from Erythrina variegata against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial activity and mechanism of flavonoids from Chimonanthus salicifolius S. Y. Hu. and its transcriptome analysis against Staphylococcus aureus [frontiersin.org]
- 4. Mechanism of antibacterial action of the alcoholic extracts of Hemidesmus indicus (L.) R. Br. ex Schult, Leucas aspera (Wild.), Plumbago zeylanica L., and Tridax procumbens (L.) R. Br. ex Schult - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flavanoids and pterocarpans from the bark of Erythrina fusca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythrina alkaloids and a pterocarpan from the bark of Erythrina subumbrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on Medicinal Properties of Orientin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. The anti-inflammatory activities of an extract and compounds isolated from Platycladus orientalis (Linnaeus) Franco in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of ethanol extract derived from Phaseolus angularis beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
